molecular formula C11H4Br2N2O2S2 B6119645 5,7-DIBROMO-3-[(5Z)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE

5,7-DIBROMO-3-[(5Z)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE

Cat. No.: B6119645
M. Wt: 420.1 g/mol
InChI Key: CZQZVWDFFUWEQR-UHFFFAOYSA-N
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Description

5,7-Dibromo-3-[(5Z)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-2-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes bromine atoms, a thiazolidinone ring, and an indolone core. Its unique chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dibromo-3-[(5Z)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of brominating agents such as 1,3-dibromo-5,5-dimethylhydantoin under solvent-free conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5,7-Dibromo-3-[(5Z)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the sulfur and nitrogen atoms.

    Substitution: Bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in further applications.

Scientific Research Applications

5,7-Dibromo-3-[(5Z)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-dibromo-3-[(5Z)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of bromine atoms and the thiazolidinone ring contribute to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dibromo-3,3-dimethyloxindole: Shares the indolone core but lacks the thiazolidinone moiety.

    4,7-Dibromo-2,1,3-benzothiadiazole: Contains a benzothiadiazole ring instead of the indolone core.

Uniqueness

The uniqueness of 5,7-dibromo-3-[(5Z)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-2-one lies in its combination of bromine atoms, thiazolidinone ring, and indolone core. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various scientific applications .

Properties

IUPAC Name

5,7-dibromo-3-(4-hydroxy-2-sulfanylidene-3H-1,3-thiazol-5-yl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4Br2N2O2S2/c12-3-1-4-6(8-10(17)15-11(18)19-8)9(16)14-7(4)5(13)2-3/h1-2,17H,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQZVWDFFUWEQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=NC(=O)C(=C21)C3=C(NC(=S)S3)O)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4Br2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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